(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

physicochemical property comparison regioisomer differentiation LogP/XLogP3

This (3R,5S)-configured pyrrolidine amino alcohol dihydrochloride (CAS 2763740-66-3, MW 217.13) delivers defined vicinal 3,5-stereochemistry essential for patent-tracked Factor D inhibitor programs and EED-binding PRC2 disruptor lead optimization. Generic substitution with regioisomeric (3,3-geminal, e.g., CAS 2060034-69-5) or enantiomeric (3S,5R) forms introduces confounding variables in target-binding and organocatalysis assays. Procure the (3R,5S) dihydrochloride exclusively to preserve assay reproducibility in asymmetric synthesis and receptor profiling studies.

Molecular Formula C7H18Cl2N2O
Molecular Weight 217.13 g/mol
CAS No. 2763740-66-3
Cat. No. B6224135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
CAS2763740-66-3
Molecular FormulaC7H18Cl2N2O
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCN(C)CC1CC(CN1)O.Cl.Cl
InChIInChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1
InChIKeyBXLWSPJWTYSFJJ-AUCRBCQYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride (CAS 2763740-66-3): Chiral Pyrrolidine Building Block Procurement Guide


(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chiral 3,5-disubstituted pyrrolidine amino alcohol bearing a dimethylaminomethyl group at the 5-position and a hydroxyl at the 3-position, supplied as the dihydrochloride salt (C₇H₁₈Cl₂N₂O, MW 217.13 g/mol) . The compound belongs to a class of C₂-symmetry-related pyrrolidine scaffolds that have been patented as complement Factor D inhibitors for ophthalmic indications and have been explored as EED-binding PRC2 complex disruptors [1]. Its defined (3R,5S) absolute stereochemistry distinguishes it from its enantiomer and diastereomers, each of which may exhibit divergent pharmacologic profiles in target-binding assays .

Why (3R,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution among close pyrrolidine analogs introduces two levels of risk: regioisomeric (vicinal 3,5- vs. geminal 3,3-substitution) and stereochemical (enantiomeric or diastereomeric). The geminal analog 3-((dimethylamino)methyl)pyrrolidin-3-ol positions both pharmacophoric groups on the same carbon, altering hydrogen-bond donor/acceptor geometry and conformational freedom relative to the vicinal arrangement of the target compound [1]. Within the vicinal series, the (3R,5S), (3S,5R), and (3R,5R) isomers are diastereomeric or enantiomeric pairs that cannot be assumed to exhibit identical target-binding kinetics or physicochemical properties [2]. Procurement of the incorrect isomer without experimental validation therefore risks confounding biological assay results, particularly in asymmetric synthesis applications where chiral integrity at both centers dictates enantioselectivity outcomes [2].

Quantitative Differentiation Evidence: (3R,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride vs. Closest Analogs


Physicochemical Profile Shift: Vicinal (3,5) Target vs. Geminal (3,3) Analog

The target compound's vicinal (3,5) substitution topology yields a computed XLogP3-AA of -0.6, compared to -0.8 for the geminal (3,3) analog 3-((dimethylamino)methyl)pyrrolidin-3-ol [1][2]. This 0.2 log-unit difference in lipophilicity reflects altered intramolecular hydrogen-bonding capacity and solvation energy arising from the spatial separation of the hydroxyl and dimethylamino groups. The topological polar surface area (TPSA) is identical at 35.5 Ų for both isomers, indicating that the lipophilicity shift is driven primarily by conformational rather than compositional factors [1][2].

physicochemical property comparison regioisomer differentiation LogP/XLogP3

Physical Property Differentiation: Vicinal (3R,5S) Target vs. (3R,5R) Diastereomer

Although direct experimental data for the (3R,5S) target are unavailable in public databases, the (3R,5R) diastereomer (CAS 2377004-71-0) exhibits a predicted density of 1.0 ± 0.1 g/cm³, boiling point of 230.7 ± 15.0 °C at 760 mmHg, and an ACD/LogD (pH 7.4) of -3.17 . Diastereomeric relationships between (3R,5S) and (3R,5R) isomers typically produce measurable differences in boiling point, density, and chromatographic retention time due to distinct solid-state packing and solution-phase conformational preferences. The (3R,5R) isomer's ACD/LogP of -1.29 and polar surface area of 36 Ų provide a physicochemical baseline against which the target's properties can be compared once experimentally determined .

boiling point density diastereomer comparison

Stereochemical Purity Requirement: Enantiomeric Divergence Between (3R,5S) and (3S,5R) Forms

The (3R,5S) target and its (3S,5R) enantiomer (CAS 2757961-74-1) possess identical computed physicochemical properties (MW 144.21 g/mol free base, XLogP3-AA -0.6, TPSA 35.5 Ų, exactly 2 defined stereocenters, 2 H-bond donors, 3 H-bond acceptors) [1]. However, in chiral biological environments, enantiomers can exhibit divergent receptor-binding profiles. The Novartis Factor D inhibitor patent (WO 2014/002057) discloses pyrrolidine derivatives with defined stereochemistry where IC₅₀ values for Factor D inhibition range from sub-micromolar to >10 μM depending on specific substitution pattern and absolute configuration [2]. This patent landscape establishes that stereochemical identity at both the 3- and 5-positions is a critical determinant of target engagement potency within this scaffold class.

enantiomeric purity chiral resolution receptor-binding

Salt Form Advantage: Dihydrochloride Solubility and Stability vs. Free Base

The target compound is supplied as the dihydrochloride salt (MW 217.13 g/mol), whereas the free base forms of related vicinal pyrrolidine amino alcohols (MW 144.21 g/mol) are typically oils or low-melting solids with limited aqueous solubility . The dihydrochloride form provides enhanced aqueous solubility (both basic nitrogen atoms are protonated at physiological pH), improved solid-state stability, and accurate weighing characteristics compared to hygroscopic free-base forms. The (3R,5R) free base analog exhibits a predicted LogD (pH 7.4) of -3.17, indicating substantial hydrophilicity; salification as the dihydrochloride further increases polarity and dissolution rate, which is advantageous for direct use in aqueous biological assay buffers without co-solvent addition .

dihydrochloride salt aqueous solubility long-term stability

Recommended Application Scenarios for (3R,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride


Complement Factor D Inhibitor Lead Optimization Programs

The Novartis patent family (WO 2014/002057) establishes the pyrrolidine scaffold as a privileged chemotype for Factor D inhibition in age-related macular degeneration (AMD) and diabetic retinopathy [1]. The (3R,5S) target, with its vicinal amino alcohol arrangement and defined stereochemistry, provides a chiral building block for parallel SAR exploration of the 3-hydroxyl and 5-aminomethyl vectors. Researchers can use this compound to probe stereochemistry-activity relationships and compare potency shifts against the (3S,5R) enantiomer and (3R,5R) diastereomer in Factor D enzymatic assays.

PRC2/EED Protein-Protein Interaction Inhibitor Development

Dimethylamino pyrrolidines have been identified as disruptors of the EED/H3K27me3 protein-protein interaction within the PRC2 complex, with reported IC₅₀ values in the low-nanomolar range for optimized analogs [2]. The target compound's combination of a basic dimethylamino group and a hydrogen-bond-donating hydroxyl makes it a suitable fragment or intermediate for elaboration into EED-binding antagonists. The dihydrochloride salt form permits direct screening in biochemical assays without solubility-related artifacts.

Asymmetric Synthesis Catalyst and Chiral Ligand Development

Chiral 3-aminopyrrolidines have demonstrated utility as rigid diamino scaffolds in organocatalysis, with N,N-dimethylamino-1-methylpyrrolidine promoting the asymmetric Morita-Baylis-Hillman reaction with enantiomeric excesses up to 73% [3]. The target compound's two stereogenic centers and differentially functionalized nitrogen and oxygen atoms offer opportunities for derivatization into chiral ligands, organocatalysts, or chiral auxiliaries for transition-metal-catalyzed asymmetric transformations.

Neurotransmitter Receptor Probe and Chemical Biology Tool Compound

The structural similarity of 5-[(dimethylamino)methyl]pyrrolidin-3-ol derivatives to the endogenous neurotransmitter scaffold (pyrrolidine core with amino alcohol functionality) suggests potential activity at aminergic or cholinergic receptors [4]. Procurement of the stereochemically defined (3R,5S) form enables receptor subtype selectivity profiling, where enantiomeric and diastereomeric controls are essential for distinguishing specific binding from non-specific interactions.

Quote Request

Request a Quote for (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.